molecular formula C19H31NO2 B5670173 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol CAS No. 2773-50-4

2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol

Cat. No.: B5670173
CAS No.: 2773-50-4
M. Wt: 305.5 g/mol
InChI Key: KWGUJRCPGGSTKB-UHFFFAOYSA-N
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Description

2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol: is an organic compound known for its antioxidant properties. It is a phenolic compound with two tert-butyl groups at the 2 and 6 positions and a morpholinylmethyl group at the 4 position of the phenol ring. This structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol typically involves the following steps:

    Alkylation of Phenol: The initial step involves the alkylation of phenol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide to introduce the tert-butyl groups at the 2 and 6 positions.

    Formylation: The next step is the formylation of the alkylated phenol to introduce a formyl group at the 4 position. This can be achieved using reagents like paraformaldehyde and hydrochloric acid.

    Reductive Amination: The final step involves the reductive amination of the formylated product with morpholine in the presence of a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol has several scientific research applications:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.

    Industry: Employed as a stabilizer in various industrial processes to enhance the longevity and stability of products.

Mechanism of Action

The antioxidant properties of 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol are attributed to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the phenoxyl radical formed during the antioxidant process. The morpholinylmethyl group further stabilizes the compound through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties but lacks the morpholinylmethyl group.

    2,6-Di-tert-butyl-4-hydroxyanisole: Another antioxidant with a methoxy group instead of a morpholinylmethyl group.

    2,6-Di-tert-butylphenol: A simpler structure with only tert-butyl groups and no additional substituents.

Uniqueness

2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol is unique due to the presence of the morpholinylmethyl group, which enhances its antioxidant properties and provides additional stability compared to similar compounds. This makes it particularly valuable in applications requiring high stability and efficacy.

Properties

IUPAC Name

2,6-ditert-butyl-4-(morpholin-4-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2/c1-18(2,3)15-11-14(13-20-7-9-22-10-8-20)12-16(17(15)21)19(4,5)6/h11-12,21H,7-10,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGUJRCPGGSTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182083
Record name 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol
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Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2773-50-4
Record name 2,6-Bis(1,1-dimethylethyl)-4-(4-morpholinylmethyl)phenol
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Record name 4-(Morpholinomethyl)-2,6-di-tert-butylphenol
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Record name NSC203029
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Record name 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol
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Record name 2,6-bis(tert-butyl)-4-(4-morpholinylmethyl)phenol
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Record name 4-(Morpholinomethyl)-2,6-di-tert-butylphenol
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